1-Benzyloxy-2-fluoro-benzene
Overview
Description
1-Benzyloxy-2-fluoro-benzene is a chemical compound with the molecular formula C13H11FO . It has a molecular weight of 202.23 . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of 1-Benzyloxy-2-fluoro-benzene could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of 1-Benzyloxy-2-fluoro-benzene consists of a benzene ring with a benzyloxy (C6H5CH2O-) group and a fluorine atom attached . The InChI code for this compound is 1S/C13H11FO/c14-12-8-4-5-9-13 (12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 .Chemical Reactions Analysis
The compound may participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
1-Benzyloxy-2-fluoro-benzene is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The compound has a molar refractivity of 64.0±0.3 cm3, and a polar surface area of 55 Å2 .Scientific Research Applications
Jet Spectroscopy and Excited State Dynamics
Research on benzyl and its derivatives, including p-fluoro and p-methyl derivatives, provides insight into their excited state dynamics and spectroscopy. The studies are carried out under collision-free conditions, revealing detailed vibronic structures and energy levels, which are crucial for understanding the photophysics of these molecules (Fukushima & Obi, 1990).
Iron-Catalysed Fluoroaromatic Coupling Reactions
The development of selective cleavage of sp(3)-carbon-halogen bonds in iron-catalysed cross-coupling reactions demonstrates the synthesis of polyfluorinated aromatic compounds. This approach provides an easy and practical access to these compounds, highlighting the versatility of 1-Benzyloxy-2-fluoro-benzene in synthesizing complex molecules (Hatakeyama et al., 2009).
Organic White Light-Emitting Fluorophores
The synthesis of new benzo[a]- and [b]xanthene dye frameworks, including a study on a unique benzo[a]xanthene, highlights the potential of fluorinated benzene derivatives in producing white light through ratiometric emissions. This application is significant for the development of advanced materials for display and lighting technologies (Yang et al., 2006).
Properties of Binary Mixtures Derived from Hydrogen Bonded Liquid Crystals
Investigations into the properties of binary mixtures of liquid crystals with fluorinated benzene derivatives demonstrate their influence on electro-optical and optical properties. The addition of a fluorine atom to the benzene ring significantly affects the phase behavior and thermal stability of these materials, paving the way for novel applications in display technologies (Fouzai et al., 2018).
Palladium-Catalyzed Enantioselective Fluoroarylation
The development of palladium-catalyzed enantioselective fluoroarylation of unactivated aminoalkenes using arylboronic acids and Selectfluor as the fluorine source showcases the potential of fluorobenzene derivatives in synthesizing benzylic fluorides. This method provides a significant advancement in the field of organic synthesis, offering a route to 1,1-difunctionalized alkene products with excellent enantioselectivities (He et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQIFUSMWMQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293479 | |
Record name | 1-Benzyloxy-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2-fluoro-benzene | |
CAS RN |
368-21-8 | |
Record name | 368-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyloxy-2-fluoro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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